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Compound Name: 2H-pyrrolo[1,2-e][1,2,5]oxadiazine

Cat. No.: B12916210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo-oxadiazine scaffold is a privileged heterocyclic motif found in numerous

compounds with significant biological activities, making its efficient synthesis a key focus in

medicinal chemistry and drug discovery. This guide provides a comparative overview of

prominent synthetic methodologies for constructing pyrrolo-oxadiazine core structures, with a

focus on pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles and pyrrolo[1,2-d][1][2]

[3]oxadiazines. We present a detailed analysis of reaction protocols, quantitative data, and

visual workflows to aid researchers in selecting the most suitable synthetic strategy for their

specific needs.

Comparative Analysis of Synthesis Methods
The synthesis of pyrrolo-oxadiazines can be broadly categorized into two main approaches: the

construction of a 1,3,4-oxadiazole ring onto a pre-existing pyrrolopyridazinone core and the

rearrangement of pyrrolo-oxadiazine structures to form related triazinones. Each method offers

distinct advantages in terms of efficiency, versatility, and the types of accessible analogs.

A convenient and efficient one-pot synthesis has been reported for novel pyrrolo[3,4-

d]pyridazinone derivatives bearing a 4-aryl-1-(1-oxoethyl)piperazine pharmacophore.[1][4] This

approach has been utilized in the development of selective COX-2 inhibitors.[1][3][4][5] Another

significant synthetic route involves the nucleophile-induced rearrangement of pyrrolo[1,2-d][1]

[2][3]oxadiazines to produce pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones.[6][7]
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The following table summarizes the key quantitative data for these representative synthetic

methods.

Method
Starting
Materials

Key
Reagents &
Conditions

Product
Type

Yield (%)
Reference(s
)

One-Pot

Synthesis of

Pyrrolo[3,4-

d]pyridazinon

e-based

Oxadiazoles

3,5,7-

trimethyl-6-

phenyl-1-[(2-

thioxo-3H-

1,3,4-

oxadiazol-5-

yl)methoxy]py

rrolo[3,4-

d]pyridazin-4-

one, 1-(2-

chloro-1-

oxoethyl)-4-

phenylpipera

zine, 1-(2-

chloro-1-

oxoethyl)-4-

(2-pyrimidyl)-

piperazine

Not explicitly

detailed in

the abstract,

but described

as a

"convenient,

efficient, one-

pot

synthesis".[1]

[4]

Pyrrolo[3,4-

d]pyridazinon

e derivatives

bearing a 4-

aryl-1-(1-

oxoethyl)pipe

razine

pharmacopho

re.[1][4]

Not specified [1][4]

Rearrangeme

nt of

Pyrrolo[1,2-d]

[1][2]

[3]oxadiazine

s

3-chloro-1H-

pyrrole-2-

carboxylic

acid, anilines,

Boc-

hydrazine

Oxalyl

chloride,

DIPEA,

triphenylphos

phine,

bromine,

triethylamine;

Nucleophile-

induced

rearrangeme

nt.[2][6][7]

Pyrrolo[2,1-f]

[1][3]

[4]triazin-

4(3H)-ones.

[6][7]

Good to

excellent
[2][6][7]
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Experimental Protocols
Method 1: One-Pot Synthesis of Pyrrolo[3,4-
d]pyridazinone-based 1,3,4-Oxadiazoles
This method, as described in the synthesis of novel selective COX-2 inhibitors, involves the

alkylation of a pyrrolo[3,4-d]pyridazinone derivative containing a 1,3,4-oxadiazole-2-thione

moiety with a suitable 2-chloro-1-oxoethylarylpiperazine derivative.[1]

Starting Materials:

3,5,7-trimethyl-6-phenyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-yl)methoxy]pyrrolo[3,4-

d]pyridazin-4-one (4a) or 6-butyl-3,5,7-trimethyl-1-[(2-thioxo-3H-1,3,4-oxadiazol-5-

yl)methoxy]pyrrolo[3,4-d]pyridazin-4-one (4b)[1]

1-(2-chloro-1-oxoethyl)-4-phenylpiperazine (2) or 1-(2-chloro-1-oxoethyl)-4-(2-pyrimidyl)-

piperazine (3)[1]

General Procedure (based on the formation of S-isomers): The synthesis is carried out by the

alkylation of the appropriate pyrrolo[3,4-d]pyridazinone (4a or 4b) with the corresponding 2-

chloro-1-oxoethylarylpiperazine derivative (2 or 3).[1] The reaction conditions are set to favor

the formation of the S-isomers.[1] While the specific one-pot conditions are not detailed in the

provided abstracts, such reactions are typically performed in a suitable solvent in the presence

of a base to facilitate the nucleophilic substitution.

Method 2: Synthesis of Pyrrolo[2,1-f][1][3][4]triazin-
4(3H)-ones via Rearrangement
This approach involves the initial construction of a 1,2-biscarbamoyl-substituted 1H-pyrrole

followed by a regioselective intramolecular cyclization or a nucleophile-induced rearrangement

of a pyrrolo-oxadiazine intermediate.[2][6][7]

Step 1: Synthesis of 3-Chloro-N-phenyl-1H-pyrrole-2-carboxamide (14a)[2]

To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid (13) in dry CH2Cl2, add oxalyl chloride

and a catalytic amount of DMF at 0 °C.
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Stir the reaction at 70 °C for 5 hours.

Remove the solvent under reduced pressure to obtain the crude 3-chloro-1H-pyrrole-2-

carbonyl chloride.

To a solution of the crude acid chloride in 1,4-dioxane, add aniline and DIPEA at 0 °C.

Stir the reaction to completion.

Step 2: Synthesis of 1,2-biscarbamoyl-substituted 1H-pyrroles (10)[6] The synthesis of the

aminopyrrolocarbamate 10 involves the amination of the corresponding 1H-pyrrole-2-

carboxamide 14.[6]

Step 3: Rearrangement of Pyrrolo[1,2-d][1][2][3]oxadiazines (11) to Pyrrolo[2,1-f][1][3][4]triazin-

4(3H)-ones (12)[6][7] The pyrrolooxadiazines (11) are subjected to a nucleophile-induced

rearrangement to yield the final pyrrolo[2,1-f][1][3][4]triazin-4(3H)-ones (12).[6][7]

Visualization of Synthetic Pathways
The following diagrams illustrate the general workflows for the synthesis of pyrrolo-oxadiazine

derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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